molecular formula C12H16O2S B7939332 3-(2-Ethoxyphenyl)thiolan-3-ol

3-(2-Ethoxyphenyl)thiolan-3-ol

Cat. No.: B7939332
M. Wt: 224.32 g/mol
InChI Key: VHWWPKFCZJNJSD-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)thiolan-3-ol is a chemical compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)thiolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxyphenylthiol with an epoxide under acidic conditions to form the thiolane ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolanes depending on the reagents used.

Scientific Research Applications

3-(2-Ethoxyphenyl)thiolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)thiolan-3-ol involves its interaction with molecular targets through its thiolane ring and ethoxyphenyl group. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethoxyphenyl)thiolan-3-ol
  • 3-(4-Ethoxyphenyl)thiolan-3-ol
  • 3-(2-Methoxyphenyl)thiolan-3-ol

Uniqueness

3-(2-Ethoxyphenyl)thiolan-3-ol is unique due to the position of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it distinct from its similar counterparts .

Properties

IUPAC Name

3-(2-ethoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-2-14-11-6-4-3-5-10(11)12(13)7-8-15-9-12/h3-6,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWWPKFCZJNJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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